(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)boronic acid CAS number
(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)boronic acid CAS number
An In-depth Technical Guide to (4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)boronic acid
This guide provides a comprehensive technical overview of (4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)boronic acid, a key building block in the fields of materials science and organic synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's fundamental properties, synthesis, applications, and characterization, with a focus on the scientific principles that underpin its utility.
Core Compound Identity and Physicochemical Properties
(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)boronic acid is an organic compound featuring a triphenylamine (TPA) moiety linked to a biphenyl scaffold, which is functionalized with a boronic acid group. This unique architecture makes it a highly valuable intermediate, particularly for constructing complex organic molecules via cross-coupling reactions.
CAS Number : 668493-36-5[1][2]
Molecular Formula : C₂₄H₂₀BNO₂[2]
Molecular Weight : 365.23 g/mol [2]
Chemical Structure
The structure combines the electron-donating, hole-transporting properties of the diphenylamino group with the reactive potential of the boronic acid, making it a bifunctional reagent of significant interest.
Caption: Chemical Structure of (4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)boronic acid.
Physicochemical Data Summary
The properties of this compound make it suitable for use in organic synthesis, particularly under the mild conditions often employed in modern cross-coupling chemistry.
| Property | Value | Source |
| CAS Number | 668493-36-5 | [1],[2] |
| Purity | Typically ≥97% | [3] |
| Appearance | White to off-white powder/crystals | [4] |
| Storage Condition | 2-8°C, keep in a dark, dry, and sealed place | [1],[5] |
Synthesis and Purification
The synthesis of (4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)boronic acid typically involves a multi-step process culminating in the introduction of the boronic acid functionality. The causality behind the chosen synthetic route is the strategic construction of the diarylamine-biphenyl backbone, followed by a regioselective borylation.
General Synthetic Workflow
A common and effective strategy is the palladium-catalyzed Suzuki-Miyaura coupling to construct the core biphenyl structure, followed by borylation. This approach offers high yields and functional group tolerance.[6][7]
Caption: Generalized two-step synthesis of the target compound.
Detailed Experimental Protocol: Synthesis via Suzuki Coupling and Borylation
This protocol is a representative example. Researchers should optimize conditions based on laboratory-specific equipment and reagent purity.
Step 1: Synthesis of 4'-Bromo-N,N-diphenyl-[1,1'-biphenyl]-4-amine
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Inert Atmosphere: To a Schlenk flask, add 4-bromo-N,N-diphenylaniline (1.0 eq), (4-bromophenyl)boronic acid (1.1 eq), and potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (e.g., 3:1:1 v/v). The aqueous base is crucial for activating the boronic acid for transmetalation.[8]
-
Catalyst Introduction: Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes. Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).[6][9]
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the intermediate.
Step 2: Synthesis of (4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)boronic acid
-
Anhydrous Conditions: Dissolve the purified 4'-bromo intermediate (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq) dropwise. The formation of the aryllithium species is a critical step for the subsequent borylation.
-
Borylation: Stir the mixture at -78 °C for 1-2 hours. Then, add a trialkyl borate, such as triisopropyl borate (B(O-iPr)₃, 1.2 eq), dropwise, maintaining the low temperature to prevent side reactions.
-
Hydrolysis: Allow the reaction to warm slowly to room temperature and stir overnight. Quench the reaction by slowly adding an aqueous solution of HCl (e.g., 1 M) at 0 °C. Vigorous stirring for several hours is necessary to ensure complete hydrolysis of the boronate ester to the boronic acid.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate. The crude product is often purified by recrystallization. It is crucial to handle the boronic acid carefully, as they can form anhydride trimers (boroximes) upon drying.[10] Recrystallization from a solvent system containing water can help break down any boroximes formed.
Core Applications in Materials Science and Organic Synthesis
The compound's structure is purpose-built for high-performance applications, primarily in organic electronics and as a sophisticated building block in synthesis.
Pivotal Role in Suzuki-Miyaura Coupling
(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)boronic acid is an exemplary reagent for the Suzuki-Miyaura cross-coupling reaction.[11] This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds between sp²-hybridized carbon atoms.[7]
Mechanistic Insight: The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The boronic acid, activated by a base, transfers its organic group to the palladium center during the transmetalation step, which is often rate-determining.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Organic Light-Emitting Diodes (OLEDs)
The triphenylamine (TPA) core is a cornerstone functional group in materials for OLEDs.[11] TPA derivatives are known for their excellent hole-transporting capabilities, high thermal stability, and propensity to form stable amorphous films, which is critical for device longevity and efficiency.
This boronic acid serves as a key intermediate for synthesizing:
-
Hole-Transporting Layer (HTL) Materials: The diphenylamino group provides strong electron-donating character, facilitating the injection and transport of positive charge carriers (holes) from the anode.[12]
-
Emissive Materials: It can be incorporated into larger conjugated molecules that act as emitters, particularly for blue light.[13] By coupling it with suitable acceptor moieties, developers can fine-tune the electronic and photophysical properties to achieve desired emission colors and high quantum efficiencies.[14][15]
-
Host Materials: In phosphorescent OLEDs (PHOLEDs), TPA-containing molecules are often used as host materials for phosphorescent guest emitters.
The use of boronic acids in synthesizing these complex organic materials is indispensable for creating the next generation of efficient and stable OLED displays.[15][16]
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR | Complex multiplets in the aromatic region (~7.0-8.0 ppm) corresponding to the protons of the three distinct phenyl ring systems. The protons ortho to the boronic acid group may appear as a distinct doublet. |
| ¹³C NMR | Multiple signals in the aromatic carbon region (~120-150 ppm). The carbon atom directly attached to the boron atom will be observed, though its signal may be broad or of low intensity depending on the relaxation properties. |
| IR Spectroscopy | - Broad O-H stretch (~3200-3500 cm⁻¹)- Aromatic C-H stretches (>3000 cm⁻¹)- C=C stretches in the aromatic region (~1450-1600 cm⁻¹)- Strong B-O stretch (~1350 cm⁻¹) |
| Mass Spectrometry (MS) | The Electrospray Ionization (ESI) mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻. |
Note: Specific spectral data should be compared with reference spectra from suppliers or literature where available.[17][18]
Safety and Handling
As with all laboratory chemicals, (4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)boronic acid should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool (2-8°C), dry, and dark place in a tightly sealed container to prevent degradation and anhydride formation.[1][5]
References
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BLDpharm. BD683837boronic acid. Available from:
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ResearchGate. Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. PDF. Available from: [Link]
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Theranostics. Supporting Information. Available from: [Link]
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ResearchGate. Applications of OLED. Available from: [Link]
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